5-Methyl-2-phenyl-2-hexenal belongs to the class of organic compounds known as phenylacetaldehydes, which are characterized by the presence of a phenyl group substituted at the second position by an aldehyde group. This compound specifically falls under the subclass of benzene and substituted derivatives, making it a member of the larger category of benzenoids .
The synthesis of 5-Methyl-2-phenyl-2-hexenal can be achieved through various methods, with one notable approach being the base-catalyzed aldol condensation. This method involves the reaction between p-methylphenylacetaldehyde and isovaleraldehyde. The synthesis process typically includes several steps:
The detailed parameters such as reflux ratios and temperatures during distillation can significantly affect yield and purity.
The molecular structure of 5-Methyl-2-phenyl-2-hexenal features a hexenal backbone with a methyl group at the fifth carbon and a phenyl group at the second carbon. The structural formula can be represented as follows:
The compound exhibits geometric isomerism due to the presence of a double bond in its structure, which can exist in E/Z configurations depending on the spatial arrangement of substituents around the double bond .
5-Methyl-2-phenyl-2-hexenal can participate in various chemical reactions typical for aldehydes:
These reactions are influenced by factors such as temperature, solvent choice, and catalyst presence .
The mechanism of action for 5-Methyl-2-phenyl-2-hexenal primarily revolves around its reactivity as an aldehyde. In biological systems, it may act as a flavoring agent due to its sensory properties. Its interactions with taste receptors could elicit specific responses leading to flavor perception.
While specific metabolic pathways involving this compound have not been extensively documented, it is likely that it could undergo typical metabolic transformations associated with aldehydes, including conjugation reactions that enhance solubility and facilitate excretion from biological systems .
5-Methyl-2-phenyl-2-hexenal exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 88–98 °C |
Density | Not readily available |
Solubility | Soluble in organic solvents |
Refractive Index | Not specified |
These properties highlight its utility in flavoring applications where volatility and solubility are critical .
5-Methyl-2-phenyl-2-hexenal finds applications primarily in the food industry as a flavoring agent due to its sweet and pleasant aroma reminiscent of cocoa. It has been detected in cocoa products and could serve as a potential biomarker for cocoa consumption.
5-Methyl-2-phenyl-2-hexenal (CAS No. 21834-92-4) is systematically named as (2E)-5-methyl-2-phenylhex-2-enal under IUPAC nomenclature rules, indicating an α,β-unsaturated aldehyde with a phenyl substituent at the C2 position and a methyl branch at C5 [1] [5]. Its molecular formula is C₁₃H₁₆O (molecular weight: 188.27 g/mol), featuring a conjugated system where the benzene ring, alkene, and aldehyde group create planar geometry. This arrangement facilitates electron delocalization, influencing reactivity and spectral properties [6] [9]. The compound exists predominantly in the trans (E) isomeric form due to steric stability, as confirmed by the InChIKey descriptor YURDCJXYOLERLO-LCYFTJDESA-N
[1] [5].
Table 1: Nomenclature and Identifiers of 5-Methyl-2-phenyl-2-hexenal
Classification | Identifier |
---|---|
IUPAC Name | (2E)-5-methyl-2-phenylhex-2-enal |
CAS Registry | 21834-92-4 |
FEMA Number | 3199 |
Synonyms | Cocal, Cocoa hexenal, α-(3-Methylbutylidene)benzeneacetaldehyde |
InChIKey | YURDCJXYOLERLO-LCYFTJDESA-N |
SMILES | CC(C)C\C=C(\C=O)C1=CC=CC=C1 |
Research on phenyl-substituted aliphatic aldehydes intensified in the mid-20th century with advances in gas chromatography and mass spectrometry. 5-Methyl-2-phenyl-2-hexenal was first isolated from roasted cocoa beans (Theobroma cacao) in the 1960s, where it contributes to the characteristic chocolate aroma [5] [8]. Early synthetic routes involved aldol condensation between phenylacetaldehyde and 3-methylbutanal, optimized for industrial-scale production by the 1980s [6]. Its inclusion in the FEMA GRAS (Generally Recognized As Safe) list (FEMA 3199) in 1978 catalyzed studies on its flavor applications, leading to patents for cocoa and coffee flavor enhancers [9] [10]. The compound’s role in food matrices was further elucidated through the 2000s via aroma extract dilution analysis (AEDA), confirming it as a key odorant in fermented foods like Chinese Doubanjiang paste [6].
In flavor science, 5-methyl-2-phenyl-2-hexenal is prized for its distinctive bitter, cocoa-like aroma with nuances of mocha and creamy chocolate, detectable at low thresholds (≤0.1 ppb) [4] [10]. It occurs naturally in cocoa beans, roasted peanuts, and fermented condiments, where microbial activity (e.g., Pseudomonas spp.) promotes its formation from phenylalanine and branched-chain amino acids during Maillard reactions [6] [8]. This compound exemplifies chemical ecology by influencing plant-pollinator interactions; its cocoa-like scent attracts pollinators to flowers of Theobroma species, while in damaged plant tissues, it may act as an herbivory deterrent due to its bitter taste [5] [8]. Industrially, it is a cornerstone in gourmand fragrance formulations, constituting up to 1.5% of chocolate-type perfumes and enhancing savory flavors in processed foods [4] [9].
Table 2: Aroma Profile and Natural Occurrence
Attribute | Description |
---|---|
Odor Descriptors | Bitter, chocolate, cocoa, mocha, creamy |
Natural Sources | Cocoa beans, roasted peanuts, Doubanjiang paste |
Biosynthetic Pathway | Microbial degradation of phenylalanine; Maillard reaction |
Threshold in Water | <0.1 µg/L |
Application Scope | Gourmand fragrances, chocolate flavor enhancers |
Table 3: Chemical Ecology Roles
Ecological Context | Function | Mechanism |
---|---|---|
Plant-Pollinator | Attraction | Emission of cocoa-like volatiles from flowers |
Plant Defense | Deterrence | Bitter taste reduces herbivore consumption |
Microbial Ecology | Metabolite | Produced by Pseudomonas during fermentation |
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